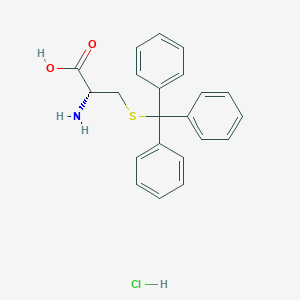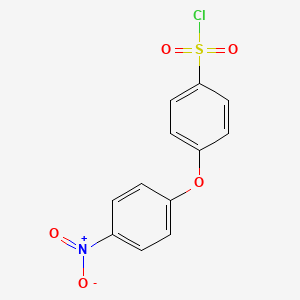![molecular formula C16H26N2O2 B8043738 N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide](/img/structure/B8043738.png)
N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a methyl group and two prop-2-enoylamino groups, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide typically involves multiple steps, starting with the formation of the cyclohexyl ring The initial step may include the reaction of cyclohexanone with a suitable amine to introduce the amino group
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its ability to interact with biological targets could make it useful in drug discovery and development.
Industry: In the industrial sector, this compound could be used in the production of advanced materials or as a component in chemical formulations.
Mecanismo De Acción
The mechanism by which N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would vary based on the biological system and the intended use.
Comparación Con Compuestos Similares
N-[1-methyl-4-(2-methylprop-2-enoylamino)phenyl]prop-2-enamide
N-[(prop-2-enoylamino)methyl]prop-2-enamide
Uniqueness: N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide stands out due to its cyclohexyl ring structure and the presence of two prop-2-enoylamino groups. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-[1-methyl-4-[2-(prop-2-enoylamino)propan-2-yl]cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-6-13(19)17-15(3,4)12-8-10-16(5,11-9-12)18-14(20)7-2/h6-7,12H,1-2,8-11H2,3-5H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJPLPYVCFIALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)NC(=O)C=C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
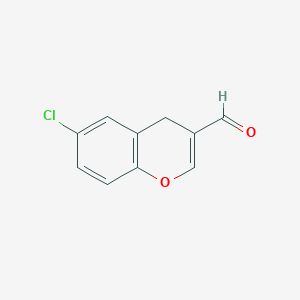
![ethyl (E)-3-[(3-oxo-1,4-benzoxazin-4-yl)amino]but-2-enoate](/img/structure/B8043671.png)
![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)methyl]aniline](/img/structure/B8043672.png)
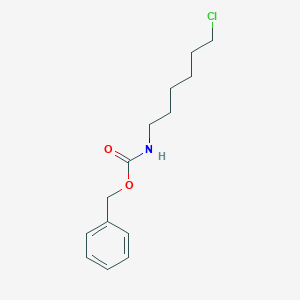
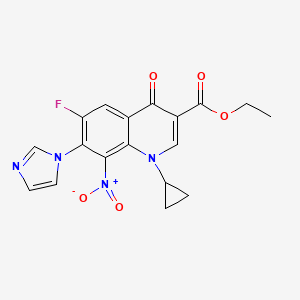
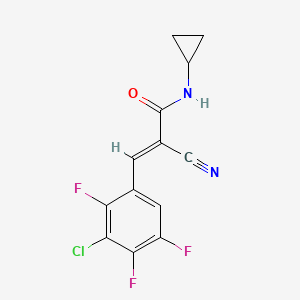
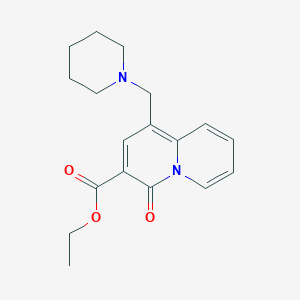
![3-(Benzo[d]thiazol-2-yl)-7-(ethyl(2-hydroxyethyl)amino)-2H-chromen-2-one](/img/structure/B8043719.png)
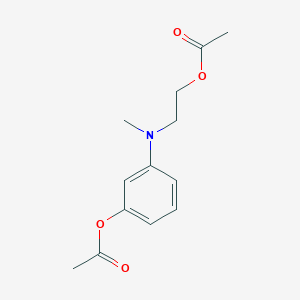
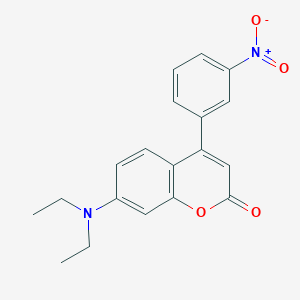
![(2S)-N-(2-bicyclo[2.2.1]heptanyl)-4-methyl-2-(2-methylprop-2-enoylamino)pentanamide](/img/structure/B8043731.png)
![N-[[8-[(prop-2-enoylamino)methyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl]prop-2-enamide](/img/structure/B8043740.png)
